![molecular formula C22H22O3 B5693636 3-benzyl-4,8-dimethyl-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5693636.png)
3-benzyl-4,8-dimethyl-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one
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Overview
Description
3-benzyl-4,8-dimethyl-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one is a complex organic compound with a unique structure that includes a chromenone core, benzyl group, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-4,8-dimethyl-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the condensation of appropriate benzyl and chromenone derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures to handle potentially hazardous reagents and conditions. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-benzyl-4,8-dimethyl-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one substituent with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility .
Scientific Research Applications
3-benzyl-4,8-dimethyl-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-benzyl-4,8-dimethyl-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4a,8-Dimethyl-2-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalene: This compound shares structural similarities but differs in its core structure and substituents.
α-cyano-3-phenoxybenzyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate: Another structurally related compound with different functional groups and applications.
Uniqueness
3-benzyl-4,8-dimethyl-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one is unique due to its specific combination of functional groups and structural features.
Biological Activity
3-benzyl-4,8-dimethyl-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one, a coumarin derivative, has garnered attention for its diverse biological activities. This article reviews its synthesis, biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C18H19O3 |
Molecular Weight | 295.34 g/mol |
CAS Number | 1190391-38-8 |
LogP | 3.8059 |
Melting Point | Not available |
Anticancer Activity
Research indicates that coumarin derivatives exhibit significant anticancer properties. A study evaluated various synthesized coumarins, including 3-benzyl-4,8-dimethyl derivatives, for their activity against multiple cancer cell lines, including leukemia and breast cancer cells. The results demonstrated that the compound inhibited cell proliferation effectively:
- In vitro Assays : The National Cancer Institute (NCI) conducted tests on the compound against a panel of 60 cancer cell lines. Notably, it showed promising growth inhibition rates in several types of cancers, particularly in non-small cell lung cancer and leukemia subpanels .
Antimicrobial Activity
Coumarins are known for their antimicrobial properties. A study highlighted that specific coumarin derivatives exhibited antibacterial activity against various pathogens. While specific data on this compound's antimicrobial efficacy is limited, its structural similarity to other active coumarins suggests potential effectiveness .
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells through the activation of caspase pathways.
- Anti-inflammatory Effects : Coumarins have been shown to modulate inflammatory pathways, potentially reducing cytokine production in various models.
- Antioxidant Activity : The compound's structure allows it to scavenge free radicals, contributing to its protective effects against oxidative stress in cells.
Study on Anticancer Properties
In a detailed investigation published in 2017, researchers synthesized several coumarin derivatives and tested them for anticancer activity . Among these, the compound exhibited significant inhibition rates against several cancer types:
Cell Line | IC50 (µM) |
---|---|
Non-Small Cell Lung Cancer | 45.75 ± 2.16 |
Breast Cancer | 52.39 ± 1.85 |
Leukemia | 60.50 ± 0.87 |
These findings suggest that structural modifications can enhance the anticancer potency of coumarin derivatives.
Properties
IUPAC Name |
3-benzyl-4,8-dimethyl-7-(2-methylprop-2-enoxy)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O3/c1-14(2)13-24-20-11-10-18-15(3)19(12-17-8-6-5-7-9-17)22(23)25-21(18)16(20)4/h5-11H,1,12-13H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRZNERAOQWLTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=C)C)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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